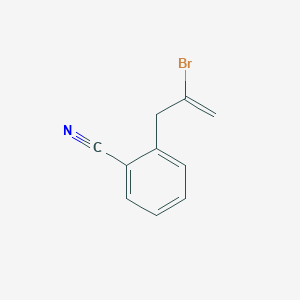
2-Bromo-3-(2-cyanophenyl)-1-propene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound "2-Bromo-3-(2-cyanophenyl)-1-propene" is a halogenated propene derivative with a cyano group attached to the phenyl ring. While the provided papers do not directly discuss this compound, they offer insights into similar structures and their chemical behavior, which can be extrapolated to understand the properties and reactivity of "2-Bromo-3-(2-cyanophenyl)-1-propene".
Synthesis Analysis
The synthesis of halogenated propene derivatives can be complex, involving multiple steps and reagents. For instance, the synthesis of 2-phenylthio-3-bromopropene involves the treatment of allyl phenyl sulfide with bromine and subsequent reaction with aqueous sodium hydroxide, yielding good results . This suggests that a similar approach could potentially be applied to synthesize the target compound by substituting the appropriate starting materials.
Molecular Structure Analysis
The molecular structure of halogenated propenes can be determined using techniques such as X-ray crystallography or electron diffraction. For example, the molecular structure of 2-bromo-3-chloro-1-propene was elucidated using gas-phase electron diffraction, revealing the presence of anti and gauche conformers . This information is valuable for predicting the molecular geometry and possible conformations of "2-Bromo-3-(2-cyanophenyl)-1-propene".
Chemical Reactions Analysis
Halogenated propenes can undergo various chemical reactions, including elimination and substitution. The reactivity of such compounds is influenced by the halogen atoms and the substituents on the aromatic ring. For example, the presence of a cyano group can affect the electron density and reactivity of the phenyl ring, as seen in the case of 2-benzyl-3-(2-bromophenyl)propiononitrile, which forms hydrogen-bonded chains . This implies that "2-Bromo-3-(2-cyanophenyl)-1-propene" may also engage in specific interactions due to the cyano group.
Physical and Chemical Properties Analysis
The physical and chemical properties of halogenated propenes, such as boiling points, melting points, and solubility, can be influenced by the nature of the substituents. The presence of a cyano group and a bromine atom in the compound can significantly impact these properties. For instance, the steric repulsion
Aplicaciones Científicas De Investigación
1. Catalytic Protodeboronation of Pinacol Boronic Esters
- Application Summary: Pinacol boronic esters are highly valuable building blocks in organic synthesis. This research focuses on the catalytic protodeboronation of 1°, 2° and 3° alkyl boronic esters .
- Methods of Application: The study involves the use of a radical approach for the protodeboronation of alkyl boronic esters .
- Results: The protocol allows for formal anti-Markovnikov alkene hydromethylation, a valuable but unknown transformation. The hydromethylation sequence was applied to methoxy protected (−)-Δ8-THC and cholesterol .
2. Suzuki–Miyaura Coupling
- Application Summary: The Suzuki–Miyaura (SM) coupling reaction is a widely-applied transition metal catalysed carbon–carbon bond forming reaction .
- Methods of Application: The study outlines the methods to prepare each reagent, followed by example applications in SM coupling .
- Results: The success of the SM coupling originates from a combination of exceptionally mild and functional group tolerant reaction conditions, with a relatively stable, readily prepared and generally environmentally benign organoboron reagent .
3. Preparation of ABT-963
- Application Summary: ABT-963 is a potent and selective COX-2 inhibitor. The preparation of ABT-963 involves the use of boronic esters in a coupling process .
- Methods of Application: The study outlines the methods to prepare each reagent, followed by example applications in the coupling process .
- Results: The preparation of ABT-963 was successfully achieved on a multi-kilogram scale .
4. Total Synthesis of δ-®-coniceine and Indolizidine 209B
- Application Summary: The total synthesis of δ-®-coniceine and indolizidine 209B involves the use of boronic esters .
- Methods of Application: The study outlines the methods to prepare each reagent, followed by example applications in the synthesis process .
- Results: The total synthesis of δ-®-coniceine and indolizidine 209B was successfully achieved .
5. Synthesis of 2-Bromo-3-chlorobut-2-ene
- Application Summary: 2-Bromo-3-chlorobut-2-ene is a compound that can be synthesized from 2-Bromo-2-butene .
- Methods of Application: The specific methods of synthesis are not detailed in the source, but it would typically involve a halogenation reaction .
- Results: The successful synthesis of 2-Bromo-3-chlorobut-2-ene can be used in further chemical reactions .
6. Synthesis of 4-Bromo-2-hydroxybenzaldehyde
- Application Summary: 4-Bromo-2-hydroxybenzaldehyde is a compound that can be synthesized and has various applications in chemical reactions .
- Methods of Application: The specific methods of synthesis are not detailed in the source, but it would typically involve a bromination reaction .
- Results: The successful synthesis of 4-Bromo-2-hydroxybenzaldehyde can be used in further chemical reactions .
Propiedades
IUPAC Name |
2-(2-bromoprop-2-enyl)benzonitrile |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8BrN/c1-8(11)6-9-4-2-3-5-10(9)7-12/h2-5H,1,6H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KDHATUAMZYUBKZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=C(CC1=CC=CC=C1C#N)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8BrN |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20641131 |
Source


|
| Record name | 2-(2-Bromoprop-2-en-1-yl)benzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20641131 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
222.08 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Bromo-3-(2-cyanophenyl)-1-propene | |
CAS RN |
731772-25-1 |
Source


|
| Record name | 2-(2-Bromo-2-propen-1-yl)benzonitrile | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=731772-25-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-(2-Bromoprop-2-en-1-yl)benzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20641131 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

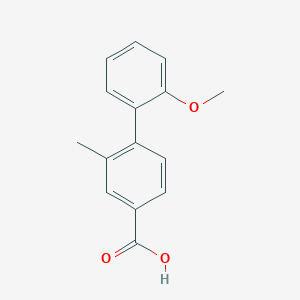
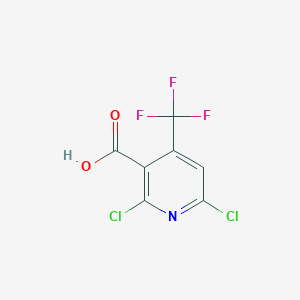
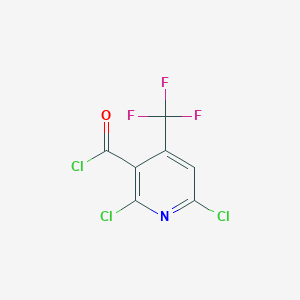
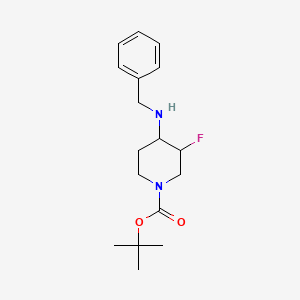

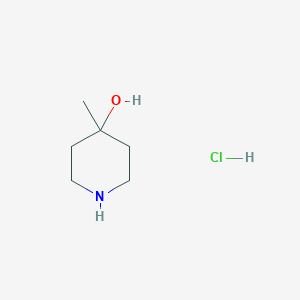
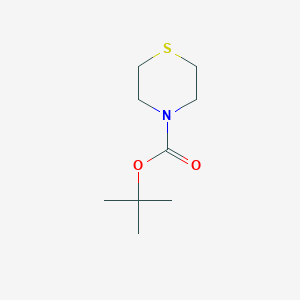
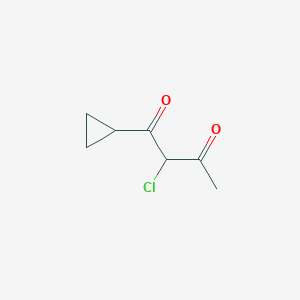
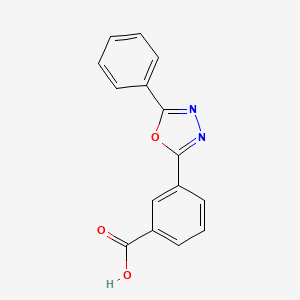
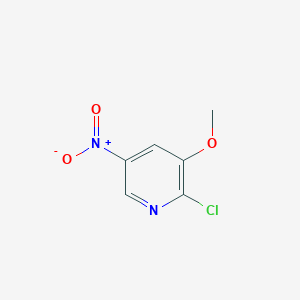

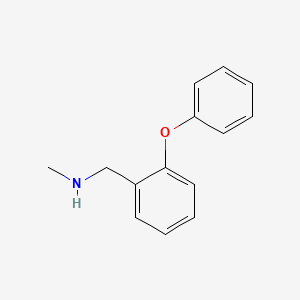
![4-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1323530.png)
